1-Hexadecene

Catalog No.
S580553
CAS No.
629-73-2
M.F
C16H32
M. Wt
224.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexadecene

CAS Number

629-73-2

Product Name

1-Hexadecene

IUPAC Name

hexadec-1-ene

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3

InChI Key

GQEZCXVZFLOKMC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC=C

Solubility

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER, PETROLEUM ETHER
SOLUBLE IN PETROLEUM AND COAL-TAR SOLVENTS

Synonyms

alpha-Hexadecene, CETENE

Canonical SMILES

CCCCCCCCCCCCCCC=C

1-Hexadecene, also known as 1-cetene, is a long-chain hydrocarbon classified as an alpha-olefin. Its molecular formula is C16H32\text{C}_{16}\text{H}_{32}, indicating it consists of sixteen carbon atoms and thirty-two hydrogen atoms, with a double bond located between the first and second carbon atoms. This compound is a clear, colorless liquid at room temperature and has a boiling point of approximately 285°C (545°F) and a melting point of around 4°C (39°F) .

1-Hexadecene is notable for its high reactivity, particularly in the presence of air, which can lead to oxidation and the formation of impurities. Therefore, it is typically stored in inert atmospheres to prevent such reactions .

Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond can convert 1-hexadecene into hexadecane.
  • Polymerization: It can undergo polymerization to form polyethylene or other oligomers.
  • Hydrosilylation: This reaction involves the addition of silanes to the double bond, producing organosilicon compounds .

These reactions are significant in industrial applications, particularly in the production of polymers and surfactants.

1-Hexadecene can be synthesized through several methods:

  • Cracking: Thermal or catalytic cracking of long-chain hydrocarbons can yield 1-hexadecene.
  • Olefin Metathesis: This method involves exchanging alkyl groups between olefins to produce 1-hexadecene from other alkenes.
  • Dehydrogenation: The conversion of hexadecane into 1-hexadecene through dehydrogenation processes is another viable synthesis route .

These methods are utilized in industrial settings to produce 1-hexadecene for various applications.

1-Hexadecene has a wide range of applications, including:

  • Surfactants: Used as a surfactant in lubricating fluids and drilling fluids within the petroleum industry.
  • Coatings: Employed in formulations for industrial and consumer coatings due to its hydrophobic properties.
  • Chemical Intermediates: Serves as an intermediate in the synthesis of various chemical products, including polymers and other functionalized compounds .

The versatility of 1-hexadecene makes it valuable across multiple sectors.

Research on interaction studies involving 1-hexadecene often focuses on its behavior when applied to surfaces. For instance, studies have shown that it can enhance hydrophobicity when used in surface engineering applications . Additionally, its interactions with silanes during hydrosilylation processes have been investigated for improving material properties in various applications .

Several compounds share structural similarities with 1-hexadecene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-HexadeceneC₁₆H₃₄Isomer with double bond at the second carbon
1-OctadeceneC₁₈H₃₆Longer chain alkene with similar reactivity
1-TetradeceneC₁₄H₂₈Shorter chain alkene; used similarly in applications
2-Ethyl-1-tetradeceneC₁₆H₃₄Branched structure affecting physical properties

The uniqueness of 1-hexadecene lies in its specific chain length and position of the double bond, which influence its reactivity and application potential compared to these similar compounds. Its role as a surfactant and intermediate further distinguishes it within this group .

Physical Description

Liquid

Color/Form

LEAF
COLORLESS LIQUID

XLogP3

8.9

Boiling Point

284.9 °C
284.4 °C @ 760 MM HG

Density

0.7811 @ 20 °C/4 °C

Melting Point

4.1 °C

UNII

97T015M2UX

GHS Hazard Statements

Aggregated GHS information provided by 102 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 102 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 99 of 102 companies with hazard statement code(s):;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Health Hazard

Health Hazard

Other CAS

26952-14-7
629-73-2
68855-59-4

Wikipedia

1-hexadecene

Biological Half Life

46.77 Days

Methods of Manufacturing

TREATMENT OF CETYL ALCOHOL WITH PHOSPHORUS PENTOXIDE.

General Manufacturing Information

Fuel additive manufacturing.
Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
Hexadecene: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
1-Hexadecene: ACTIVE
Alkenes, C14-18 .alpha.-: ACTIVE

Dates

Modify: 2023-08-15

Contact allergy to polyvinylpyrrolidone/hexadecene copolymer previously reported

A C De Groot
PMID: 8955492   DOI:

Abstract




Rapid detection of radiation-induced hydrocarbons in cooked ham

C Barba, G Santa-María, M Herraiz, M M Calvo
PMID: 22100714   DOI: 10.1016/j.meatsci.2011.10.016

Abstract

Solid phase microextraction (SPME) coupled with either gas chromatography-ionization flame detector (CG-FID) or multidimensional gas chromatography-mass spectrometry (MDGC-MS) was evaluated for its ability to detect volatile hydrocarbons produced during the irradiation of cooked ham. The chromatogram of an irradiated sample obtained using GC-FID showed a complex pattern of peaks, with several co-eluting peaks superimposed, indicating that the method was unlikely to resolve adequately the volatile hydrocarbons formed during irradiation. Using SPME-MDGC-MS 1-tetradecene (C(1-14:1)), n-pentadecane (C(15:0)), 1-hexadecene (C(1-16:1)), n-heptadecane (C(17:0)) and 8-heptadecene (C(8-17:1)) were detected in cooked ham irradiated at 0.5, 2, 4 and 8kGy. This method allows the detection of most n-alkanes and n-alkenes produced during the irradiation of the majority of fatty acids in cooked ham, namely oleic acid, stearic acid and palmitic acid. SPME is rapid and inexpensive and does not require organic solvents. The proposed SPME-MDGC-MS method allows the determination of radiolytic markers in cooked ham in less than 115min.


A glove with exceptional protective features minimizes the risks of working with hazardous chemicals

M Tobler, A U Freiburghaus
PMID: 1395590   DOI: 10.1111/j.1600-0536.1992.tb00122.x

Abstract

In continuation of our preceding studies, we disclose long-term experiments to test more extensively the protective power of the novel 4H Glove. 2 compounds encountered in modern electron microscopy technique, 1-hexadecene (1-HD) and 2-hydroxyethyl acrylate (2-HEA), which elicit allergic and/or toxic reactions in laboratory workers, were tested for their penetration through the 4H Glove material 1-HD has not to our knowledge been tested on any glove material. 2-HEA was known to have a breakthrough time exceeding 240 min; in contrast, it penetrates the common latex or vinyl gloves within minutes. When exposing the outside of a 4H Glove to 2-HEA for 200 h at 21 degrees C and then attaching the reverse unexposed side to a sensitized volunteer's forearm, 30 min of contact elicited a barely visible reddening of the skin at the contact site which disappeared within 24 h; 90 min of contact caused a somewhat stronger reddening limited to the contact area, which disappeared within 2 days. By the same criteria, 1-HD did not penetrate through the 4H Glove in 200 h. In an additional experiment, breakthrough time of 1-HD on latex gloves was less than 30 min.


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